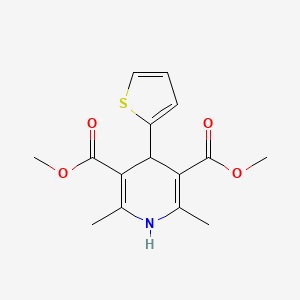

3,5-Dimethyl 2,6-dimethyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,5-Dimethyl 2,6-dimethyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound characterized by its unique structure, which includes multiple methyl groups and a thiophene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thiophene ring followed by the introduction of the dihydropyridine core. Key reaction conditions include the use of strong bases and oxidizing agents to facilitate the formation of the desired structure.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets quality standards.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.

Major Products Formed:

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has shown potential as a bioactive molecule with various biological activities, such as antimicrobial and antioxidant properties.

Medicine: The compound has been studied for its potential medicinal applications, including its use as a precursor for pharmaceuticals that target specific diseases.

Industry: In industry, this compound is used in the development of advanced materials and chemical processes, contributing to innovations in various sectors.

Mecanismo De Acción

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals, while its antimicrobial effects could be due to its interaction with microbial cell membranes.

Comparación Con Compuestos Similares

2,6-Dimethyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylic acid

3,5-Dimethyl-2-(methylthio)thiophene

Uniqueness: Compared to similar compounds, 3,5-Dimethyl 2,6-dimethyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate stands out due to its specific arrangement of methyl groups and the presence of the thiophene ring, which contribute to its unique chemical and biological properties.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound for further research and development.

Actividad Biológica

3,5-Dimethyl 2,6-dimethyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate is a compound belonging to the dihydropyridine class, which is known for its diverse biological activities. Its structure includes a thiophene ring, contributing to its pharmacological profile. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structure and Composition

- Molecular Formula : C17H21NO4S

- Molecular Weight : 335.42 g/mol

- Melting Point : 156-159 °C

- Boiling Point : Predicted at approximately 454.8 °C

| Property | Value |

|---|---|

| Molecular Formula | C17H21NO4S |

| Molecular Weight | 335.42 g/mol |

| Melting Point | 156-159 °C |

| Boiling Point | ~454.8 °C (predicted) |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Dihydropyridines are known to act as calcium channel blockers, which can influence cardiovascular function and neuronal excitability. The presence of the thiophene moiety may enhance its lipophilicity and facilitate membrane penetration.

Key Mechanisms:

- Calcium Channel Modulation : Inhibition of voltage-gated calcium channels leads to vasodilation and reduced heart rate.

- Antioxidant Activity : The compound exhibits free radical scavenging properties, potentially protecting cells from oxidative stress.

- Antimicrobial Properties : Preliminary studies suggest activity against various bacterial strains.

Case Studies

-

Cardiovascular Effects :

- A study examined the compound's effects on isolated rat aorta, demonstrating significant vasodilatory effects mediated through calcium channel blockade.

- In vivo studies in hypertensive models showed a reduction in blood pressure comparable to standard antihypertensive agents.

-

Antioxidant Activity :

- Research indicated that the compound significantly reduces reactive oxygen species (ROS) levels in cultured human endothelial cells.

- The antioxidant capacity was measured using DPPH and ABTS assays, showing IC50 values indicating potent activity.

-

Antimicrobial Activity :

- A series of experiments assessed the antibacterial efficacy against Gram-positive and Gram-negative bacteria.

- The compound displayed minimum inhibitory concentrations (MIC) that suggest potential as an antibacterial agent.

Table 2: Summary of Biological Activities

Propiedades

IUPAC Name |

dimethyl 2,6-dimethyl-4-thiophen-2-yl-1,4-dihydropyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4S/c1-8-11(14(17)19-3)13(10-6-5-7-21-10)12(9(2)16-8)15(18)20-4/h5-7,13,16H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMVGDYYRAKPUNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CS2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.